1,2-Benzenedicarbothioic acid, s,s-diphenyl ester
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Overview
Description
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester, also known as diphenyl disulfide, is an organic compound with the chemical formula (C6H5S)2. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents. Diphenyl disulfide has been used in a variety of applications, including as a vulcanization accelerator for rubber, a fungicide, and a lubricant additive. In recent years, it has gained attention as a potential therapeutic agent due to its interesting biological properties.
Mechanism Of Action
The exact mechanism of action of 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide is not fully understood, but it is thought to act by disrupting cellular processes such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Diphenyl disulfide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide in lab experiments is its relatively low cost and easy synthesis. Additionally, it has a wide range of potential applications. However, its low solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further investigation into its antimicrobial and anticancer properties could lead to the development of new treatments for these conditions. Finally, studies on the environmental impact of 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide could lead to improved methods for its synthesis and disposal.
Synthesis Methods
Diphenyl disulfide can be synthesized by the reaction of thiourea with benzyl chloride, followed by oxidation with hydrogen peroxide. Alternatively, it can be prepared by the reaction of sodium sulfide with benzyl chloride, followed by oxidation with hydrogen peroxide or air.
Scientific Research Applications
Diphenyl disulfide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial, antifungal, and anticancer activity. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
42797-33-1 |
---|---|
Product Name |
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester |
Molecular Formula |
C20H14O2S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-S,2-S-diphenyl benzene-1,2-dicarbothioate |
InChI |
InChI=1S/C20H14O2S2/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H |
InChI Key |
DCPRPUDCLMPVAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
Other CAS RN |
42797-33-1 |
Origin of Product |
United States |
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